![molecular formula C21H12INO3 B5085705 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide](/img/structure/B5085705.png)
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide, also known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. BI-2536 has shown promising results in preclinical studies as a potential anti-cancer drug.
Mecanismo De Acción
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide works by inhibiting Plk1, which is involved in several stages of cell division, including mitosis and cytokinesis. By inhibiting Plk1, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide disrupts the normal progression of cell division, leading to cell death.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as an anti-cancer drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide is its specificity for Plk1, which reduces the risk of off-target effects. However, its potency may also be a limitation, as it requires high concentrations to achieve its anti-cancer effects. In addition, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide. One area of interest is the development of more potent and selective Plk1 inhibitors. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from Plk1 inhibition. Finally, there is interest in combining N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide with other anti-cancer therapies to enhance its effectiveness.
Métodos De Síntesis
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide involves several steps, including the reaction of 2-iodobenzamide with 9,10-anthraquinone in the presence of a palladium catalyst, followed by reduction with sodium borohydride. The resulting product is then purified using chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide has been extensively studied as a potential anti-cancer drug. In preclinical studies, it has shown efficacy against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12INO3/c22-18-8-4-3-7-16(18)21(26)23-12-9-10-15-17(11-12)20(25)14-6-2-1-5-13(14)19(15)24/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVAQPOTBXIORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.